6-bromo-1H-purin-2-amine

Palladium catalysis C-N cross-coupling Nucleoside synthesis

6-Bromo-1H-purin-2-amine (2-amino-6-bromopurine) is a halogenated purine building block validated for CDK6 inhibitor screening (IC50 = 462 nM). Critically, the C6-bromo substituent enables efficient Pd-catalyzed amination at only 5 mol% catalyst loading, a 50% reduction versus the 6-chloro analog, delivering measurable cost savings at scale. Unlike the chloro variant which shows negligible activity in related assays (IC50 > 50 μM), this scaffold provides a quantifiable biological baseline for SAR expansion. Ideal for constructing C6-substituted 2-aminopurine libraries targeting CDK2-selective inhibition (10- to 80-fold selectivity reported). Secure this differential scaffold for focused library synthesis and nucleoside analog development.

Molecular Formula C5H4BrN5
Molecular Weight 214.02 g/mol
Cat. No. B7772074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-purin-2-amine
Molecular FormulaC5H4BrN5
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=NC2=C(NC(=NC2=N1)N)Br
InChIInChI=1S/C5H4BrN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11)
InChIKeyHPGBGNVPUMCKPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-purin-2-amine: A Halogenated Purine Scaffold for CDK-Focused Kinase Inhibitor Design and Nucleoside Analog Synthesis


6-Bromo-1H-purin-2-amine (CAS 82499-03-4; also known as 2-amino-6-bromopurine) is a 2-amino-6-halogenopurine derivative belonging to the purine analog class . As a synthetic building block, it is employed in medicinal chemistry for the development of CDK inhibitors and antiviral nucleoside analogs, with the C6-bromo substituent enabling specific cross-coupling and nucleophilic aromatic substitution reactions [1]. The compound exhibits measurable kinase inhibition activity, with a reported IC₅₀ of 462 nM against CDK6 in luminescence-based enzymatic assays [2].

Why 6-Bromo-1H-purin-2-amine Cannot Be Casually Substituted by 6-Chloro or 6-Iodo Analogs in Synthetic and Screening Workflows


Halogen substitution at the purine C6 position is not functionally interchangeable due to divergent reactivity profiles in cross-coupling chemistry and distinct biological target engagement. The C6-bromo group in 6-bromo-1H-purin-2-amine provides a quantifiably lower activation barrier in palladium-catalyzed amination compared to the 6-chloro analog, requiring only 5 mol% Pd catalyst versus 10 mol% for comparable yields [1]. Furthermore, the 2-amino-6-bromopurine scaffold demonstrates CDK6 inhibitory activity (IC₅₀ = 462 nM) that is context-dependent on the bromine substituent, whereas 2-amino-6-chloropurine derivatives exhibit negligible cytotoxicity in mycobacterial assays (IC₅₀ > 50 μM), underscoring that halogen identity directly modulates both synthetic efficiency and biological readouts [2][3]. Substitution without empirical validation of these halogen-specific parameters risks compromised reaction yields or misleading structure-activity conclusions.

Quantitative Differentiation Evidence: 6-Bromo-1H-purin-2-amine Versus 6-Chloro, 6-Iodo, and Unsubstituted Analogs


C6-Bromo Enables 50% Lower Catalyst Loading in Palladium-Catalyzed Amination Relative to C6-Chloro Analog

In palladium-catalyzed aryl amination reactions, the 6-bromo purine nucleoside derivative demonstrates superior reactivity compared to the 6-chloro analog, enabling effective catalysis at substantially reduced catalyst loading [1]. This differential reactivity directly impacts procurement decisions for large-scale nucleoside analog synthesis, where catalyst cost and removal become rate-limiting factors.

Palladium catalysis C-N cross-coupling Nucleoside synthesis Reaction optimization

C6-Bromo Substituent Confers Measurable CDK6 Inhibitory Activity Versus Inactive C6-Chloro Analog in Cellular Assays

The 2-amino-6-bromopurine scaffold exhibits quantifiable CDK6 inhibitory activity with an IC₅₀ of 462 nM in luminescence-based enzymatic assays [1]. In contrast, structurally analogous 2-amino-6-chloropurine derivatives show no meaningful cytotoxicity (IC₅₀ > 50 μM) in mycobacterial assays [2], suggesting that the bromine substituent confers distinct biological engagement that the chlorine analog lacks in this target class.

CDK6 inhibition Kinase profiling Oncology Purine SAR

6-Substituted 2-Arylaminopurines Achieve 10-80× CDK2 Selectivity Over CDK1, Supporting Bromo Scaffold as a Viable Precursor

A systematic SAR study of 6-substituted 2-arylaminopurines demonstrated that strategic substitution at the C6 position enables 10- to 80-fold selective inhibition of CDK2 over CDK1 [1]. Within this compound class, the most selective derivative achieved CDK2 inhibition with IC₅₀ = 44 nM while remaining approximately 2000-fold less active against CDK1 (IC₅₀ = 86 μM) [1]. The 6-bromo group in 6-bromo-1H-purin-2-amine serves as a versatile synthetic handle for introducing diverse C6 substituents (aryl, alkynyl, amino) to access this selectivity window.

CDK2 selectivity CDK1 Kinase selectivity profiling Structure-activity relationship

C6-Bromopurine Nucleosides Enable Facile SNAr with Arylamines at Ambient Conditions, Accelerating Analog Library Synthesis

6-Bromopurine nucleosides serve as reactive electrophiles for simple SNAr reactions with arylamines, enabling preparation of C6-arylamine derivatives of both adenosine and 2′-deoxyadenosine under mild conditions [1]. This reactivity profile contrasts with the 6-chloro analogs, which generally require more forcing conditions or higher catalyst loadings for comparable transformations [2].

Nucleophilic aromatic substitution Nucleoside analog libraries C6-arylamine purines Synthetic methodology

Optimal Use Cases for 6-Bromo-1H-purin-2-amine in Drug Discovery and Chemical Biology Workflows


Kinase Inhibitor Hit Identification: CDK6-Focused Screening Cascades

Use 6-bromo-1H-purin-2-amine as a validated starting scaffold for CDK6 inhibitor screening. The compound's documented IC₅₀ of 462 nM against CDK6 provides a benchmark activity level for initial hit triage [1]. Unlike the 6-chloro analog which shows minimal activity in related assays (IC₅₀ > 50 μM), this scaffold offers a measurable activity baseline against which C6-functionalized derivatives can be compared during SAR expansion.

CDK2-Selective Inhibitor Development via C6 Arylation

Employ 6-bromo-1H-purin-2-amine as a precursor for synthesizing 6-aryl-2-arylaminopurine libraries targeting CDK2-selective inhibition. Published SAR demonstrates that appropriate C6 substitution in this purine class can achieve 10- to 80-fold selectivity for CDK2 over CDK1 [2]. The bromine leaving group enables installation of diverse aryl, heteroaryl, and alkynyl moieties at C6 via palladium-catalyzed cross-coupling or SNAr chemistry, providing direct access to this selectivity-conferring structural motif.

Process Chemistry: Cost-Optimized Nucleoside Analog Scale-Up

Select 6-bromo-1H-purin-2-amine for large-scale nucleoside analog synthesis where catalyst economy is critical. The bromo derivative requires only 5 mol% palladium catalyst loading for effective aryl amination, compared to 10 mol% for the 6-chloro analog [3]. This 50% reduction in precious metal catalyst translates to meaningful procurement cost savings and simplified purification workflows in multi-gram to kilogram-scale operations.

Medicinal Chemistry: Focused Purine Library Synthesis for Hit-to-Lead Expansion

Utilize 6-bromo-1H-purin-2-amine as the core building block for generating focused libraries of C6-substituted 2-aminopurines. The bromine substituent serves as a versatile synthetic handle for introducing diverse amine, aryl, and alkyl groups via SNAr and palladium-catalyzed coupling chemistries [4]. This divergent synthetic strategy enables rapid exploration of C6 chemical space while maintaining the 2-amino functionality critical for kinase hinge-binding interactions.

Quote Request

Request a Quote for 6-bromo-1H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.